Cas no 1704122-16-6 ((5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid)

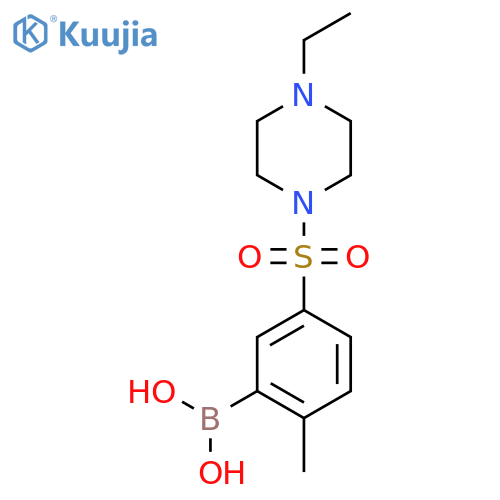

1704122-16-6 structure

商品名:(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

CAS番号:1704122-16-6

MF:C13H21BN2O4S

メガワット:312.192842245102

MDL:MFCD28952847

CID:4703666

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

- (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

-

- MDL: MFCD28952847

- インチ: 1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)12-5-4-11(2)13(10-12)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3

- InChIKey: QIERKTXDIBDJSR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=C(B(O)O)C=1)(N1CCN(CC)CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 432

- トポロジー分子極性表面積: 89.5

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518790-500mg |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid |

1704122-16-6 | 98% | 500mg |

¥4479 | 2023-04-15 | |

| Matrix Scientific | 152953-1g |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid, 95% |

1704122-16-6 | 95% | 1g |

$728.00 | 2023-09-10 | |

| TRC | E126875-100mg |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid |

1704122-16-6 | 100mg |

$ 380.00 | 2022-06-02 | ||

| Chemenu | CM211542-1g |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid |

1704122-16-6 | 97% | 1g |

$877 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E855139-500mg |

(5-((4-Ethylpiperazin-1-yl)sulfonyl) -2-methylphenyl)boronic acid |

1704122-16-6 | 98% | 500mg |

¥2,986.00 | 2022-01-11 | |

| TRC | E126875-50mg |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid |

1704122-16-6 | 50mg |

$ 230.00 | 2022-06-02 | ||

| Matrix Scientific | 152953-500mg |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid, 95% |

1704122-16-6 | 95% | 500mg |

$485.00 | 2023-09-10 |

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1704122-16-6 ((5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量